N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide
Description
N-([2,3'-Bipyridin]-3-ylmethyl)-3-chlorobenzamide is a substituted benzamide derivative featuring a 2,3'-bipyridine moiety linked via a methylene group to a 3-chlorobenzamide scaffold. This compound was synthesized through the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone, as reported in Molbank (2015) . The structure combines a chlorinated aromatic ring with a bipyridine system, which may confer unique electronic and steric properties relevant to bioactivity, such as kinase inhibition or receptor binding.
Properties
IUPAC Name |
3-chloro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-7-1-4-13(10-16)18(23)22-12-15-6-3-9-21-17(15)14-5-2-8-20-11-14/h1-11H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIVQLMIPOIMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide typically involves the coupling of 2,3’-bipyridine with 3-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine are employed to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are frequently employed due to their high efficiency and yield . These methods allow for the production of bipyridine derivatives on a commercial scale, facilitating their use in various applications.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide can undergo several types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the bipyridine moiety to dihydrobipyridine.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety results in bipyridinium salts, while nucleophilic substitution of the chlorobenzamide group can yield various substituted benzamides .
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity. The bipyridine moiety plays a crucial role in the coordination of metal ions, while the chlorobenzamide group can participate in additional interactions with biological molecules .
Comparison with Similar Compounds
Structural Analogues from Purine-Based CDK Inhibitors
highlights several purine-derived compounds with structural similarities to N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide. These analogs share the [2,3'-bipyridin]-5-ylmethylamine backbone but differ in substituents and appended functional groups. Key examples include:
| Compound ID | Substituent/Functional Group | Yield (%) | Key Structural Features |
|---|---|---|---|
| 17f | Pyridin-3-yl, isopropyl-purine | 66 | Bipyridine linked to purine via methylamine |
| 17g | Pyridin-3-yl, isopropyl-purine | 82 | 2,4′-Bipyridine core (vs. 2,3′) |
| 18a | Phenyl, isopropyl-purine | 30 | Aromatic phenyl substituent |
| 18b | Benzamide (position 3) | 37 | Benzamide group on purine scaffold |
| 18c | Benzamide (position 4) | 41 | Para-substituted benzamide |
| 18d | 1H-Indol-5-yl | 48 | Indole substituent for enhanced π-stacking |
Key Observations :
- Core Structure Differences : While this compound lacks the purine moiety present in compounds 17f–18d, its bipyridine-chlorobenzamide framework shares similarities in electronic properties with the purine-based analogs. The absence of purine likely reduces kinase-targeting activity but may improve solubility due to the smaller molecular footprint.
- Substituent Effects : The 3-chlorobenzamide group in the target compound introduces both steric bulk and electron-withdrawing effects, contrasting with the electron-rich benzamide (18b, 18c) or indole (18d) groups in analogs. This could influence binding affinity in biological systems .
- Synthetic Yields: The target compound’s synthesis (unreported yield in ) may involve challenges distinct from the purine derivatives.
Physicochemical and Spectroscopic Comparisons
- NMR Profiles : provides detailed ¹H/¹³C NMR data for analogs (e.g., 17f–18d), which show distinct shifts for protons near substituents. For example, the indole NH proton in 18d resonates at δ 11.2 ppm, while the target compound’s chlorobenzamide protons would likely exhibit downfield shifts (δ 7.5–8.5 ppm) due to the electron-withdrawing chlorine .
- However, the lack of purine could reduce metabolic instability seen in CDK inhibitors .
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound contains a bipyridine moiety that is known for its ability to chelate metal ions and interact with various biological macromolecules. The presence of the chlorobenzamide group enhances its lipophilicity and may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Metal Ion Chelation : The bipyridine component can chelate metal ions, forming stable complexes that modulate the activity of metalloenzymes.
- Interaction with Nucleic Acids : The compound may bind to nucleic acids, affecting their stability and function.
- Protein Interaction : It can also interact with various proteins, potentially inhibiting or enhancing their activity.
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Epidermophyton floccosum | 4 µg/mL |
| Microsporum gypseum | 4 µg/mL |
| Trichophyton mentagrophytes | 8 µg/mL |
These findings suggest that modifications to the benzamide structure can enhance antifungal activity compared to their precursors .
Cancer Therapy
This compound has been explored for its potential as an anticancer agent. Studies have focused on its ability to inhibit specific kinases involved in cancer progression:
- RET Kinase Inhibition : Certain derivatives have demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial for tumor growth in certain cancers .
The following table summarizes some key findings related to its anticancer activity:
| Compound | Target | Activity |
|---|---|---|
| N-([2,3'-bipyridin]-3-ylmethyl) | RET Kinase | Moderate to high inhibition |
| Benzamide Derivatives | Dihydrofolate Reductase (DHFR) | Inhibition leading to reduced cell growth |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antifungal properties of various benzamide derivatives against dermatophyte fungi. Results indicated that certain derivatives significantly enhanced the antimicrobial efficacy compared to standard treatments .
- Cancer Treatment Research : Research on benzamide riboside analogs revealed their dual action on DHFR and IMPDH pathways, suggesting that this compound may similarly affect these pathways, leading to potential applications in cancer therapy .
Q & A
Q. What are the typical synthetic routes for N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide, and how can reaction conditions be optimized?
The compound is synthesized via coupling reactions between bipyridine derivatives and substituted benzoyl chlorides. A common method involves reacting 2,3'-bipyridine with 3-chlorobenzoyl chloride under alkaline conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization includes adjusting stoichiometry, temperature (often 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Purity is enhanced through column chromatography or recrystallization .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
- FTIR to identify functional groups (e.g., C=O stretch at ~1675 cm⁻¹, aromatic C–H stretches) .
- X-ray crystallography for absolute configuration determination, as seen in related bipyridine-benzamide hybrids (e.g., monoclinic space groups, unit cell parameters a = 7.0299 Å, b = 5.3705 Å) .
Q. What are the primary biological targets or activities reported for this compound?
While direct data on this compound is limited, structurally similar analogs (e.g., bromo-substituted variants) show antimicrobial and anticancer activities via metal ion chelation (e.g., binding Fe³⁺/Cu²⁺) and tubulin inhibition (IC₅₀ ~10–20 µM) . Computational docking studies suggest interactions with kinase or protease targets .
Advanced Research Questions
Q. How do substituent positions (e.g., chlorine vs. bromo, bipyridine linkage) affect bioactivity in this compound class?
Comparative studies of analogs reveal:
- 3-Chloro substituents enhance lipophilicity and membrane permeability compared to bromo derivatives, improving cellular uptake .
- 2,3'-bipyridine linkages (vs. 3,3') increase conformational flexibility, enabling stronger interactions with helical protein domains .
- Substitution at the benzamide para-position reduces steric hindrance, optimizing binding to hydrophobic enzyme pockets (e.g., tubulin) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for similar compounds?
Discrepancies (e.g., IC₅₀ variability) arise from assay conditions (e.g., cell line specificity, serum concentration). To address this:
- Standardize assays using ISO-certified cell lines (e.g., MCF-7 for cancer) .
- Validate metal-chelation effects via ICP-MS to quantify intracellular ion depletion .
- Perform dose-response synergy studies with known inhibitors (e.g., paclitaxel) to clarify mechanistic pathways .
Q. How can the compound’s metal-chelating properties be exploited in materials science or catalysis?
The bipyridine moiety acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Co²⁺, Ru²⁺). Applications include:
- Homogeneous catalysis : Ru complexes for asymmetric hydrogenation (TOF >500 h⁻¹) .
- Sensor development : Fluorescence quenching via metal coordination (detection limit ~1 nM for Cu²⁺) .
- MOF synthesis : As a linker for porous frameworks with gas storage potential (BET surface area >1000 m²/g) .
Q. What computational methods are used to predict the compound’s pharmacokinetics and toxicity?
- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability (CNS MPO score >4) .
- Molecular dynamics simulations : Analyze binding stability (RMSD <2 Å) to targets like EGFR or PARP .
- Toxicity profiling : QSAR models predict hepatotoxicity (e.g., ProTox-II) and mutagenicity (AMES test correlations) .
Methodological Considerations
Q. How to design experiments assessing the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via HPLC .
- Metabolic resistance : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation pathways .
- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products by LC-MS .
Q. What strategies mitigate synthetic challenges like low yield or byproduct formation?
- Byproduct suppression : Use scavengers (e.g., polymer-bound amines) to trap unreacted benzoyl chloride .
- Flow chemistry : Continuous reactors improve heat/mass transfer, boosting yield >80% .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24h) and minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
